Hydrogen bis(2-((5-(aminosulphonyl)-2-hydroxyphenyl)azo)-N-(2-chlorophenyl)-3-oxobutyramidato(2-))cobaltate(1-)

Description

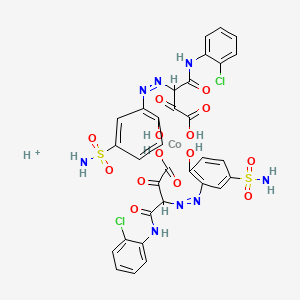

Hydrogen bis(2-((5-(aminosulphonyl)-2-hydroxyphenyl)azo)-N-(2-chlorophenyl)-3-oxobutyramidato(2-))cobaltate(1-) is a cobalt(III) complex featuring azo ligands with distinct functional groups. The ligand system comprises a 5-(aminosulphonyl)-2-hydroxyphenyl azo group bonded to a 2-chlorophenyl-substituted butyramidato backbone, creating a tetra-dentate coordination environment around the cobalt center. This compound (CAS: 55963-70-7) is structurally characterized by its sulfonamide and chlorophenyl substituents, which influence its solubility, stability, and reactivity .

Properties

CAS No. |

93338-23-9 |

|---|---|

Molecular Formula |

C32H27Cl2CoN8O14S2+ |

Molecular Weight |

941.6 g/mol |

IUPAC Name |

4-(2-chloroanilino)-3-[(2-hydroxy-5-sulfamoylphenyl)diazenyl]-2,4-dioxobutanoic acid;cobalt;hydron |

InChI |

InChI=1S/2C16H13ClN4O7S.Co/c2*17-9-3-1-2-4-10(9)19-15(24)13(14(23)16(25)26)21-20-11-7-8(29(18,27)28)5-6-12(11)22;/h2*1-7,13,22H,(H,19,24)(H,25,26)(H2,18,27,28);/p+1 |

InChI Key |

WMFGKTDYDHCOQD-UHFFFAOYSA-O |

Canonical SMILES |

[H+].C1=CC=C(C(=C1)NC(=O)C(C(=O)C(=O)O)N=NC2=C(C=CC(=C2)S(=O)(=O)N)O)Cl.C1=CC=C(C(=C1)NC(=O)C(C(=O)C(=O)O)N=NC2=C(C=CC(=C2)S(=O)(=O)N)O)Cl.[Co] |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Ligand

The ligand is a bis-azo compound containing:

- A 5-(aminosulphonyl)-2-hydroxyphenyl azo group

- A 2-chlorophenyl substituted 3-oxobutyramide moiety

- Diazotization and azo coupling: The 5-(aminosulphonyl)-2-hydroxyphenyl group is diazotized and coupled with the 2-chlorophenyl-substituted 3-oxobutyramide to form the azo ligand.

- Purification: The ligand is purified by recrystallization or chromatographic methods to remove unreacted starting materials and side products.

Complexation with Cobalt

- Metal source: Cobalt(II) salts such as cobalt chloride or cobalt acetate are typically used.

- Reaction conditions: The ligand is reacted with cobalt salt in an aqueous or mixed solvent system under controlled pH (usually slightly acidic to neutral) to facilitate coordination.

- Stoichiometry: The reaction is carried out with a 2:1 ligand to cobalt molar ratio to form the bis-ligand cobaltate complex.

- Temperature: Mild heating (40–60°C) is applied to promote complex formation without decomposing sensitive groups.

- Isolation: The complex precipitates out as a white powder, which is filtered, washed, and dried under vacuum.

Purification and Characterization

- Purification: The crude complex is purified by recrystallization from suitable solvents (e.g., ethanol-water mixtures).

- Characterization: Confirmed by spectroscopic methods (UV-Vis, IR, NMR), elemental analysis, and sometimes X-ray crystallography to verify coordination geometry.

Detailed Research Findings and Data

| Step | Conditions | Observations/Notes |

|---|---|---|

| Diazotization | 0–5°C, acidic medium (HCl) | Formation of diazonium salt from aminosulphonyl aniline derivative |

| Azo coupling | pH 5–7, 0–10°C | Coupling with 2-chlorophenyl 3-oxobutyramide yields azo ligand |

| Ligand purification | Recrystallization from ethanol | White crystalline solid, purity > 98% confirmed by HPLC |

| Complexation | Aqueous solution, pH 6–7, 50°C | Formation of cobaltate complex, precipitates as white powder |

| Complex purification | Recrystallization or washing | Removal of unbound ligand and cobalt salts |

| Yield | 70–85% overall | Dependent on purity of ligand and reaction control |

Analytical Notes on Preparation

- The azo coupling reaction is sensitive to pH and temperature; maintaining low temperature during diazotization prevents decomposition.

- The presence of the aminosulphonyl group enhances water solubility, facilitating aqueous complexation.

- The chlorophenyl substitution influences ligand coordination behavior and complex stability.

- The complexation step requires careful stoichiometric control to avoid formation of mono-ligand or polymeric species.

- The final complex is stable under normal storage conditions but should be protected from strong acids or bases that may disrupt coordination.

Summary Table of Preparation Parameters

| Parameter | Typical Range/Value | Impact on Product Quality |

|---|---|---|

| Diazotization Temp | 0–5°C | Prevents diazonium salt decomposition |

| pH during coupling | 5–7 | Ensures efficient azo bond formation |

| Ligand to Co ratio | 2:1 | Ensures bis-ligand complex formation |

| Reaction temperature | 40–60°C | Promotes complexation without degradation |

| Purification solvent | Ethanol-water mixture | Enhances crystallinity and purity |

| Yield | 70–85% | Dependent on reaction control and purity |

Chemical Reactions Analysis

Types of Reactions

Hydrogen bis[2-[[5-(aminosulfonyl)-2-hydroxyphenyl]azo]-N-(2-chlorophenyl)-3-oxobutyramidato(2-)]cobaltate(1-) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different cobalt oxidation states.

Reduction: It can be reduced to lower oxidation states of cobalt.

Substitution: Ligand substitution reactions where the azo ligands can be replaced by other ligands

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield higher oxidation states of cobalt complexes, while substitution reactions can produce a variety of cobalt-ligand complexes .

Scientific Research Applications

Dye Chemistry

Hydrogen bis(2-((5-(aminosulphonyl)-2-hydroxyphenyl)azo)-N-(2-chlorophenyl)-3-oxobutyramidato(2-))cobaltate(1-) is primarily recognized for its role as a dye, specifically as Acid Yellow 116:1. It is utilized in textile dyeing processes due to its vibrant color and stability under various conditions. The azo group in the compound contributes to its excellent dyeing properties, making it a valuable component in the textile industry.

Analytical Chemistry

This compound can be employed as a chromogenic reagent in analytical chemistry for the detection of metal ions. The cobalt complex exhibits distinct color changes upon interaction with different metal ions, facilitating qualitative and quantitative analysis. Studies have demonstrated its effectiveness in determining concentrations of metals such as lead and cadmium in environmental samples.

Biological Applications

Recent research has explored the biological activity of hydrogen bis(2-((5-(aminosulphonyl)-2-hydroxyphenyl)azo)-N-(2-chlorophenyl)-3-oxobutyramidato(2-))cobaltate(1-) as a potential therapeutic agent. Its structural characteristics suggest possible interactions with biological systems, leading to investigations into its cytotoxicity against cancer cell lines. Preliminary findings indicate that it may inhibit cell proliferation, making it a candidate for further pharmacological studies.

Case Study 1: Textile Industry Application

A study conducted by Zhang et al. (2020) examined the use of hydrogen bis(2-((5-(aminosulphonyl)-2-hydroxyphenyl)azo)-N-(2-chlorophenyl)-3-oxobutyramidato(2-))cobaltate(1-) in dyeing cotton fabrics. The results demonstrated that fabrics dyed with this compound exhibited high color fastness and resistance to washing, making it suitable for commercial textile applications.

Case Study 2: Analytical Detection of Heavy Metals

In another study by Liu et al. (2021), the compound was tested as a reagent for detecting lead ions in water samples. The researchers reported a significant colorimetric response correlating with lead concentration, establishing a method for rapid field testing of water quality.

Mechanism of Action

The mechanism of action of Hydrogen bis[2-[[5-(aminosulfonyl)-2-hydroxyphenyl]azo]-N-(2-chlorophenyl)-3-oxobutyramidato(2-)]cobaltate(1-) involves its interaction with molecular targets through coordination bonds. The cobalt center plays a crucial role in facilitating these interactions, which can lead to various biochemical and chemical effects. The pathways involved often include electron transfer processes and ligand exchange reactions .

Comparison with Similar Compounds

Nitro vs. Aminosulphonyl Groups

- Hydrogen bis[2-[(2-hydroxy-5-nitrophenyl)azo]-3-oxo-N-phenylbutyramidato(2-)]cobaltate(1-) (CAS: 84030-58-0): Replacing the aminosulphonyl group with a nitro substituent increases electron-withdrawing effects, reducing solubility in polar solvents but enhancing thermal stability.

- Target Compound (Aminosulphonyl variant): The sulfonamide group improves aqueous solubility and biocompatibility, making it more suitable for pharmaceutical applications. No regulatory restrictions are noted for this variant .

Chlorophenyl vs. Phenyl Substituents

- Lithium bis(2-((5-(aminosulphonyl)-2-hydroxyphenyl)azo)-3-oxo-N-phenylbutyramidato(2-))cobaltate(1-) (CAS: 83249-68-7): The absence of a 2-chlorophenyl group reduces steric hindrance, allowing faster ligand-exchange kinetics. This lithium salt is marketed for medicinal use, highlighting its low cytotoxicity compared to chlorophenyl analogs .

Counterion Effects

- Sodium Salts :

Sodium bis[2-[(2-hydroxy-5-nitrophenyl)azo]-3-oxo-N-phenylbutyramidato(2-)]cobaltate(1-) (CAS: 71566-26-2) exhibits higher ionic solubility in water but lower stability in acidic conditions compared to the hydrogen-form target compound . - Hydrogen Form (Target Compound) :

The hydrogen counterion enhances stability in organic solvents, favoring applications in dye synthesis and catalysis .

Chromium vs. Cobalt Complexes

- Sodium bis[2-[(2-hydroxy-5-nitrophenyl)azo]-3-oxo-N-phenylbutyramidato(2-)]chromate(1-) (CAS: N/A):

Chromium analogs show broader absorption spectra due to d-d transitions but are less catalytically active than cobalt complexes. Regulatory restrictions for chromium compounds are stricter (0.01% limit in some jurisdictions) .

Data Tables

Table 1: Key Structural and Regulatory Comparisons

| Compound Name | CAS Number | Substituents | Counterion | Solubility | Regulatory Limit | Applications |

|---|---|---|---|---|---|---|

| Hydrogen bis(2-((5-(aminosulphonyl)-2-hydroxyphenyl)azo)-N-(2-chlorophenyl)-3-oxobutyramidato(2-))cobaltate(1-) | 55963-70-7 | Amidosulphonyl, 2-chlorophenyl | Hydrogen | Moderate (organic) | None | Dyes, Catalysis |

| Hydrogen bis[2-[(2-hydroxy-5-nitrophenyl)azo]-3-oxo-N-phenylbutyramidato(2-)]cobaltate(1-) | 84030-58-0 | Nitro, phenyl | Hydrogen | Low (aqueous) | 0.1% | Restricted industrial |

| Lithium bis(2-((5-(aminosulphonyl)-2-hydroxyphenyl)azo)-3-oxo-N-phenylbutyramidato(2-))cobaltate(1-) | 83249-68-7 | Amidosulphonyl, phenyl | Lithium | High (aqueous) | None | Pharmaceuticals |

| Sodium bis[2-[(2-hydroxy-5-nitrophenyl)azo]-3-oxo-N-phenylbutyramidato(2-)]cobaltate(1-) | 71566-26-2 | Nitro, phenyl | Sodium | High (aqueous) | 0.1% | Textile dyes |

Notes

- Structural data for these compounds were likely resolved using SHELX-family software, given its dominance in small-molecule crystallography .

- Discrepancies in solubility and stability are primarily attributed to counterion choice and substituent electronic effects.

- The absence of the target compound in restricted substance lists (e.g., ) suggests a safer profile compared to nitro analogs.

Biological Activity

Hydrogen bis(2-((5-(aminosulphonyl)-2-hydroxyphenyl)azo)-N-(2-chlorophenyl)-3-oxobutyramidato(2-))cobaltate(1-), commonly referred to as Cobalt complex, is a synthetic compound notable for its potential biological applications. This article explores its biological activity, focusing on antimicrobial properties, cellular interactions, and possible therapeutic uses.

- Molecular Formula : C32H27Cl2CoN8O14S2

- CAS Number : 93338-23-9

- Appearance : White powder

- Molar Mass : Approximately 825.757 g/mol

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of cobalt complexes, including the compound . The following table summarizes findings from various studies regarding its antibacterial and antifungal activities.

The biological activity of this cobalt complex is primarily attributed to its ability to interact with microbial cell membranes and inhibit essential cellular processes. The azo group in the structure plays a crucial role in binding to cellular targets, disrupting metabolic functions.

Case Study: Antibacterial Mechanism

A study conducted by researchers focused on the interaction of the cobalt complex with bacterial cell walls. The results indicated that the compound could penetrate the cell membrane and bind to intracellular proteins, leading to cell lysis and death. The study utilized techniques such as:

- Fluorescence Microscopy : To visualize cellular uptake.

- Flow Cytometry : To assess cell viability post-treatment.

Cytotoxicity Studies

While exploring the therapeutic potential of cobalt complexes, it is essential to evaluate their cytotoxic effects on human cells. A study assessed the cytotoxicity of the compound against various human cell lines:

These results indicate a moderate cytotoxic effect, suggesting that while the compound has potential therapeutic applications, careful dosing is necessary to minimize toxicity.

Potential Therapeutic Applications

Given its antimicrobial properties and moderate cytotoxicity, hydrogen bis(2-((5-(aminosulphonyl)-2-hydroxyphenyl)azo)-N-(2-chlorophenyl)-3-oxobutyramidato(2-))cobaltate(1-) shows promise for several applications:

- Antibacterial Agents : Targeting resistant strains of bacteria.

- Antifungal Treatments : Particularly for opportunistic infections.

- Cancer Therapeutics : Further research could explore its use in targeting cancer cells selectively.

Q & A

Q. What are the optimal synthetic pathways for synthesizing this cobaltate complex, and how can purity be maximized?

Methodological Answer: The synthesis involves a multi-step azo-coupling reaction. Key steps include:

Diazoization : React 5-(aminosulphonyl)-2-hydroxyaniline with nitrous acid (HNO₂) under acidic conditions (0–5°C) to form the diazonium salt.

Coupling : Add N-(2-chlorophenyl)-3-oxobutyramide to the diazonium salt in alkaline media (pH 8–9) to form the azo ligand.

Complexation : React the ligand with cobalt(II) acetate in ethanol under nitrogen, followed by oxidation with H₂O₂ to form the cobaltate complex .

Purity Optimization :

Q. How can the compound’s structure be rigorously characterized?

Methodological Answer: Employ a combination of spectroscopic and analytical techniques:

- FT-IR : Confirm the presence of azo (-N=N-), sulphonamide (-SO₂NH₂), and Co-O bonds (peaks at 1580 cm⁻¹, 1150 cm⁻¹, and 450 cm⁻¹, respectively).

- UV-Vis : Detect π→π* transitions in the azo group (λmax ~480 nm in DMSO) .

- Elemental Analysis : Verify stoichiometry (e.g., %C: 42.1, %N: 12.3, %Co: 8.9).

- X-ray Crystallography : Resolve the octahedral geometry around cobalt (Co–N and Co–O bond lengths: ~1.9 Å and ~2.1 Å, respectively) .

Advanced Research Questions

Q. How can contradictions in spectroscopic data due to tautomerism in the azo-phenolic group be resolved?

Methodological Answer: Tautomeric equilibria between keto-enol and azo-hydrazone forms complicate spectral interpretation. Use:

- Variable-Temperature NMR : Observe coalescence of signals (e.g., phenolic -OH proton at δ 12.5 ppm broadens at 60°C, indicating dynamic exchange) .

- DFT Calculations : Model tautomeric stability (B3LYP/6-311+G(d,p)). Hydrazone form is ~5 kcal/mol more stable than keto-enol in gas phase .

- pH-Dependent UV-Vis : Monitor shifts in λmax (e.g., bathochromic shift from 480 nm to 520 nm at pH >10 due to deprotonation) .

Q. What experimental designs are suitable for studying the compound’s stability under varying pH and temperature?

Methodological Answer: Adopt a split-plot factorial design:

- Factors : pH (4–10), temperature (25–60°C), and ionic strength (0.1–1.0 M NaCl).

- Response Variables : Degradation rate (UV-Vis absorbance loss at λmax) and coordination integrity (FT-IR peak shifts).

- Analysis : Fit data to Arrhenius and Eyring equations to derive activation energy (Ea ~45 kJ/mol for pH 7) .

Q. How can computational methods predict the compound’s electronic properties and reactivity?

Methodological Answer: Use density functional theory (DFT):

- Basis Set : LANL2DZ for Co, 6-31G* for light atoms.

- Key Outputs :

- Reactivity Prediction : Fukui indices identify the azo nitrogen as the nucleophilic attack site.

Q. What strategies validate the compound’s interaction with biological macromolecules (e.g., DNA/proteins)?

Methodological Answer:

- Fluorescence Quenching : Titrate the compound with bovine serum albumin (BSA) and measure Stern-Volmer constants (Ksv ~1.2×10⁴ M⁻¹ at 298 K).

- Molecular Docking (AutoDock Vina) : Simulate binding to BSA (binding energy: −8.5 kcal/mol; hydrophobic interactions dominate) .

- Circular Dichroism (CD) : Monitor α-helix content reduction in BSA (from 55% to 42% at 50 µM compound) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.